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molecular formula C9H14N2O B8668366 1-(4-Methoxyphenyl)ethane-1,2-diamine

1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No. B8668366
M. Wt: 166.22 g/mol
InChI Key: YLLORXQFHZAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04217350

Procedure details

A mixture of 17.9 g of 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone and 11.7 g of 1-(2-methoxyphenyloxy)-2,3-epoxypropane in 200 ml of isopropyl alcohol is refluxed for 6 hours. The mixture is thereafter acidified with 5 N methanolic hydrochloric acid and concentrated under reduced pressure. The residue is freed from moisture still adhering to it by treatment with toluene. Recrystallisation of the residue from methanol with the addition of activated charcoal yields the 1-{1-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-4-piperidyl}-3-(4-methoxy-phenyl)-imidazolidin-2-one-hydrochloride as a white crystalline substance with a melting point of 214°-215° C. The 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone used as starting material can be prepared as follows: A mixture of 61.5 g of 4-methoxy-aniline and 51.3 g of 2-bromoethylamine-hydrobromide in 125 ml of methyl ethyl ketone is refluxed for 5 hours with stirring. The viscous suspension is thereafter evaporated to dryness under reduced pressure. The residue is suspended in 150 ml of isopropanol and then collected by filtration. The filter cake is washed with three 50 ml portions of isopropanol and with two 50 ml portions of diethyl ether. The crystalline product is made alkaline with a concentrated aqueous ammonia solution and extracted with five 50 ml portions of chloroform. The extracts are dried over sodium sulphate and concentrated under reduced pressure. The oily residue crystallises after trituration to give the 1-(4-methoxyphenyl)-ethylenediamine with a melting point of 64° C.
Name
1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
2-bromoethylamine-hydrobromide
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.OC(COC1C=CC=CC=1OC)CN1CCC([N:11]2[CH2:15][CH2:14][N:13](C3C=CC(OC)=CC=3)C2=O)CC1.[CH3:35][O:36][C:37]1[CH:43]=[CH:42][C:40](N)=[CH:39][CH:38]=1.Br.BrCCN>C(C(C)=O)C>[CH3:35][O:36][C:37]1[CH:43]=[CH:42][C:40]([CH:14]([NH2:13])[CH2:15][NH2:11])=[CH:39][CH:38]=1 |f:0.1,3.4|

Inputs

Step One
Name
1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC(CN1CCC(CC1)N1C(N(CC1)C1=CC=C(C=C1)OC)=O)COC1=C(C=CC=C1)OC
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
2-bromoethylamine-hydrobromide
Quantity
51.3 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The viscous suspension is thereafter evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The filter cake is washed with three 50 ml portions of isopropanol and with two 50 ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with five 50 ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue crystallises after trituration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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